molecular formula C11H11N3OS B2441045 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 36231-88-6

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2441045
CAS No.: 36231-88-6
M. Wt: 233.29
InChI Key: KYHJEDVPYDGHQI-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H11N3OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. The compound acts primarily by inhibiting carbonic anhydrases, which are crucial for maintaining pH balance and ion transport in cells. Disruption of these processes can lead to apoptosis in cancer cells. Studies have shown that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity. Research indicates that it can inhibit the growth of both bacterial and fungal strains. For instance, a study reported the minimum inhibitory concentration (MIC) values for various pathogens:

MicroorganismZone of Inhibition (mm)MIC (μg/mL)
Salmonella typhi15–19500
E. coli15–19500
Aspergillus nigerModerate-
Candida albicansLow-

These results suggest that the incorporation of the thiadiazole moiety enhances antimicrobial efficacy .

Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Agricultural Applications

Fungicidal and Bactericidal Uses
In agriculture, this compound is being explored as a fungicide and bactericide. Its ability to disrupt biological processes in pathogens makes it a candidate for protecting crops from diseases without harming beneficial organisms.

Material Science

Development of New Materials
The compound is being investigated for its potential use in creating new materials with unique properties. Its chemical structure allows it to serve as a building block in synthesizing more complex molecules that could be used in various industrial applications.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to its action on carbonic anhydrases, leading to disrupted cellular homeostasis and subsequent cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting the potential of thiadiazole-containing compounds in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)benzamide
  • N-(4-Methoxyphenyl)benzamide
  • N-(4-Chlorophenyl)benzamide

Uniqueness

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities compared to other benzamide derivatives. The ethyl group on the thiadiazole ring also contributes to its unique chemical properties and reactivity .

Biological Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and an inhibitor of carbonic anhydrases. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its biological activity. Its molecular formula is C11H11N3OSC_{11}H_{11}N_3OS with a molecular weight of approximately 233.29 g/mol. The thiadiazole moiety contributes to the compound's stability and reactivity, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC₁₁H₁₁N₃OS
Molecular Weight233.29 g/mol
StructureContains a thiadiazole ring

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of carbonic anhydrases (CAs), enzymes that play a crucial role in maintaining pH balance and facilitating ion transport in cells. By inhibiting these enzymes, the compound disrupts cellular homeostasis, impacting cell survival and proliferation.
  • Induction of Apoptosis : In cancer cells, this compound has been shown to induce programmed cell death (apoptosis). This effect is particularly relevant in tumor growth inhibition, making it a potential candidate for cancer therapy.
  • Antimicrobial and Anti-inflammatory Activities : Preliminary studies suggest that this compound also exhibits antimicrobial and anti-inflammatory properties, which could broaden its therapeutic applications beyond oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its molecular structure. The compound's interactions with biological membranes are facilitated by its lipophilicity, which enhances its bioavailability.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of this compound and its derivatives:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .
  • Mechanistic Insights : A study investigating the molecular docking of this compound revealed its potential to bind effectively to active sites on target enzymes such as carbonic anhydrases. This binding disrupts normal enzyme function, leading to altered cellular processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

  • Methodological Answer: The compound and its derivatives are synthesized via two primary routes:

  • Conventional method: Refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride (POCl₃), followed by cyclization in aqueous KOH. Reaction times range from 15–18 hours .
  • Microwave-assisted synthesis: Solvent-free reactions under microwave irradiation (15–20 minutes) using glacial acetic acid as a catalyst. This method improves yields and reduces time compared to conventional approaches .
    Key intermediates include N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which is functionalized with substituents like cyanoacetamido or aryl groups .

Q. How is the purity and structural integrity of synthesized compounds confirmed?

  • Methodological Answer: Characterization involves:

  • TLC for purity assessment.
  • IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring (C=N, ~1550 cm⁻¹) functionalities .
  • ¹H/¹³C NMR for substituent identification (e.g., ethyl proton signals at δ 1.2–1.4 ppm and aromatic protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ for N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide at m/z 249.3) .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer:

  • Anticancer activity: MTT assay against cancer cell lines (e.g., A549, MCF-7) to measure IC₅₀ values .
  • Antioxidant activity: ABTS radical scavenging assay, with results compared to Trolox standards .
  • Enzyme inhibition: Lipoxygenase (LOX) inhibition assays to evaluate anti-inflammatory or anticancer potential .

Advanced Research Questions

Q. How can researchers design derivatives to enhance anticancer activity?

  • Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the thiadiazole ring to improve pro-apoptotic activity .
  • Hybridize with heterocycles (e.g., pyridine, furan) to modulate solubility and target specificity. For example, N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide shows enhanced cytotoxicity via PI3K/AKT pathway inhibition .
  • SAR Tip: Ethyl groups at the 5-position improve metabolic stability, while benzamide moieties enhance DNA intercalation .

Q. What mechanistic pathways are implicated in the anticancer activity of these compounds?

  • Methodological Answer:

  • AKT pathway inhibition: Compounds like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide reduce phosphorylated AKT levels, inducing apoptosis in NSCLC cells .
  • Cell cycle arrest: Derivatives such as N-(5-(3-nitrophenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide trigger G2/M phase arrest by downregulating cyclin B1 .
  • Pro-apoptotic effects: Caspase-3/7 activation and mitochondrial membrane depolarization are observed in treated cells .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

  • Methodological Answer:

  • Formulation strategies: Encapsulation in β-cyclodextrin nanocapsules improves aqueous solubility and bioavailability .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfonamide, hydroxyl) while maintaining thiadiazole core integrity .

Q. How do structural modifications affect lipoxygenase (LOX) inhibition?

  • Methodological Answer:

  • Pyridinyl substituents at the 5-position enhance LOX inhibition (IC₅₀ < 10 µM) by interacting with the enzyme’s hydrophobic pocket .
  • Substituted acrylamido groups increase selectivity for 15-LOX over COX-2, reducing off-target effects .

Q. What are key considerations in optimizing reaction yields for thiadiazole derivatives?

  • Methodological Answer:

  • Catalyst selection: Triethylamine improves cyclization efficiency in acetonitrile .
  • Solvent-free conditions: Microwave irradiation minimizes side reactions and accelerates Schiff base formation .
  • Stepwise purification: Recrystallization from ethanol or ethyl acetate removes unreacted intermediates .

Q. Contradictions and Validation

  • Microwave vs. conventional synthesis: While microwave methods reduce reaction time, conventional routes may yield purer crystals due to slower nucleation .
  • Substituent effects: Ethyl groups enhance stability but may reduce solubility, requiring trade-offs in derivative design .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJEDVPYDGHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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